3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 874463-98-6
VCID: VC7154253
InChI: InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F
Molecular Formula: C16H11FN4OS
Molecular Weight: 326.35

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 874463-98-6

Cat. No.: VC7154253

Molecular Formula: C16H11FN4OS

Molecular Weight: 326.35

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 874463-98-6

Specification

CAS No. 874463-98-6
Molecular Formula C16H11FN4OS
Molecular Weight 326.35
IUPAC Name 3-(2-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3
Standard InChI Key VEYGFMXSGOYOBA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused triazolo[3,4-b][1, thiadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 6 with a 4-methoxyphenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs, potentially altering binding interactions .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₂FN₄OS
Molecular Weight340.4 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Spectroscopic Characterization

While specific data for the 2-fluorophenyl variant are unavailable, analogous triazolothiadiazoles exhibit characteristic signals:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–3.9 ppm, while aromatic protons appear between δ 7.1–8.7 ppm, with coupling constants reflecting substituent positions .

  • ¹³C NMR: The thiadiazole ring carbons appear at δ 160–170 ppm, with fluorinated aromatic carbons showing deshielding effects .

  • IR Spectroscopy: Key absorptions include C=N stretches (1600–1650 cm⁻¹) and S–C=N vibrations (690–710 cm⁻¹) .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol adapted from fluorinated triazolothiadiazole derivatives :

  • Cyclocondensation: 4-Amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol reacts with 2-fluorobenzoic acid in phosphorus oxychloride under reflux (8–12 hours).

  • Workup: Neutralization with sodium bicarbonate, followed by purification via ethanol/water recrystallization or column chromatography.

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
Temperature110–120°C
POCl₃ Volume10 mL per 0.1 mol substrate
Reaction Time8–12 hours
Yield55–65%

Yield Optimization

  • Stoichiometry: A 1:1.1 molar ratio of triazole-thiol to carboxylic acid maximizes yield .

  • Catalysis: Addition of catalytic p-toluenesulfonic acid (0.1 eq) improves cyclization efficiency by 12–15% .

Pharmacological Activities

Anticancer Activity

Fluorinated triazolothiadiazoles demonstrate cell line-dependent cytotoxicity:

Table 3: Antiproliferative Activity of Analogous Compounds (IC₅₀, μM)

CompoundMCF-7 (Breast)SaOS-2 (Bone)K562 (Leukemia)
3-(4-Fluorophenyl) 30.239.029.4
3-(3,4-Dimethoxyphenyl)25.228.521.5
Tamoxifen (Control)5.810.5-

The 2-fluorophenyl derivative’s planar structure may improve DNA intercalation, though steric hindrance could reduce binding affinity compared to para-substituted analogs .

Structure-Activity Relationships (SAR)

  • Fluorine Position: Para-fluorine enhances π-stacking with tyrosine residues in GABA receptors (anticipileptic target), while ortho-substitution may favor hydrophobic pockets in kinase domains (anticancer target) .

  • Methoxy Group: The 4-methoxyphenyl moiety contributes to metabolic stability via steric shielding of the methoxy oxygen from oxidative demethylation .

Future Directions

  • Synthetic Studies: Optimize routes to improve yields beyond 65% using microwave-assisted synthesis.

  • In Vivo Profiling: Evaluate the 2-fluorophenyl variant in MES and chemoconvulsant models to quantify PI values.

  • Target Identification: Screen against kinase panels and GABAergic receptors to elucidate mechanism.

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